(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL
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Overview
Description
(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features an indane backbone with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL typically involves the reduction of the corresponding ketone or the amination of the corresponding alcohol. One common method is the catalytic hydrogenation of 2-aminoindanone using a chiral catalyst to ensure the (2R) configuration. Another approach involves the asymmetric reduction of 2-aminoindanone using a chiral reducing agent.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-aminoindanone or 2-aminoindanal.
Reduction: Formation of 2-aminoindane.
Substitution: Formation of various substituted indane derivatives.
Scientific Research Applications
(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2,3-dihydro-1H-inden-1-OL: The enantiomer of the compound with different stereochemistry.
2-Aminoindane: Lacks the hydroxyl group present in (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL.
2-Aminoindanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2R)-2-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9?/m1/s1 |
InChI Key |
HRWCWYGWEVVDLT-VEDVMXKPSA-N |
Isomeric SMILES |
C1[C@H](C(C2=CC=CC=C21)O)N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N |
Origin of Product |
United States |
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